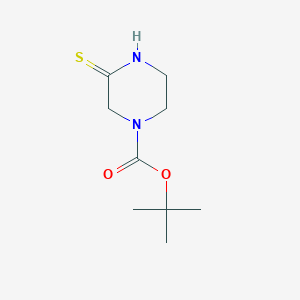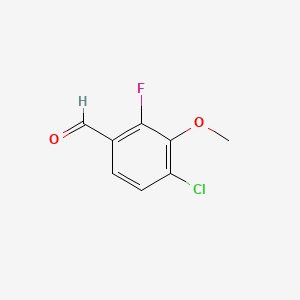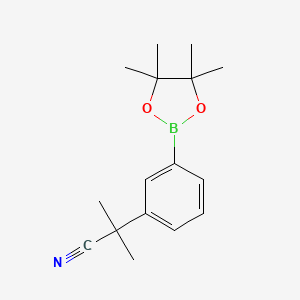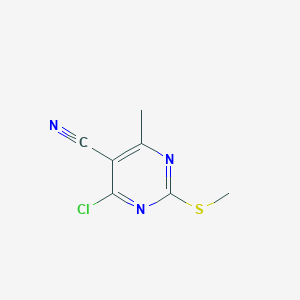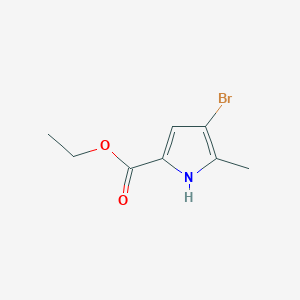
ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate, also known as ethyl 5-bromo-4-methyl-1-oxo-1H-pyrrole-2-carboxylate or BMPC, is a pyrrole derivative. It has a molecular formula of C8H10BrNO2 and an average mass of 232.074 Da . This compound is a useful synthetic intermediate for various pharmacologically active molecules.
Synthesis Analysis
The synthesis of pyrroles often involves acyclic precursors via cyclocondensation or cycloaddition approaches . For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . Another method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted with a bromine atom at the 4-position and a methyl group at the 5-position . The pyrrole ring is also substituted with an ethyl ester group at the 2-position .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis
Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is a solid at room temperature . The boiling point is 318.9±37.0°C at 760 mmHg .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate: is a valuable precursor in synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals . The bromine atom in the compound provides a reactive site for further functionalization, allowing for the creation of complex molecular architectures.
Organic Synthesis via Cycloaddition Reactions
This compound can undergo [3+2]-cycloaddition reactions with nitrile oxides to form isothiocyanates . These reactions are pivotal in organic synthesis, enabling the construction of five-membered rings with diverse substituents, which are often found in biologically active molecules.
Development of Antimicrobial Agents
Pyrrole derivatives, including ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate , have been explored for their potential as antimicrobial agents . Their ability to inhibit key enzymes in microbial pathogens makes them candidates for developing new antibiotics.
Insecticide and Acaricide Synthesis
The pyrrole moiety is a common feature in many insecticides and acaricidesEthyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate serves as an intermediate in synthesizing compounds like chlorfenapyr, which are used to control pest populations with low toxicity to non-target organisms .
Pharmaceutical Research
The structural motif of pyrrole is present in many drugs and natural products. As such, ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is used in pharmaceutical research to develop new therapeutic agents, including those with anti-inflammatory and antitumor properties .
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, pyrroles are prevalent in numerous materials, drugs, and natural products . Therefore, the development of new synthetic strategies for highly substituted pyrroles that harness alternative transformations or reaction cascades is desirable .
properties
IUPAC Name |
ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5(2)10-7/h4,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMURTTOTBOWAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
25907-29-3 | |
| Record name | Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)
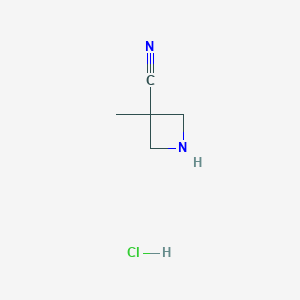
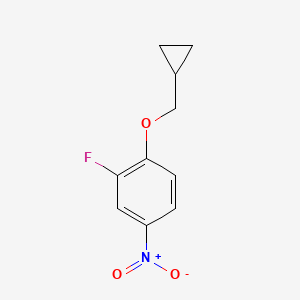
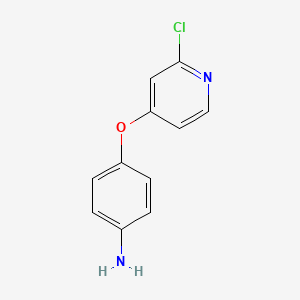

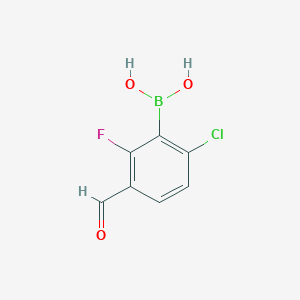
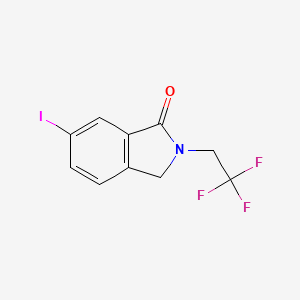
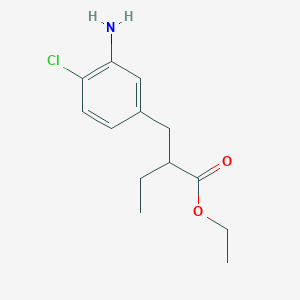
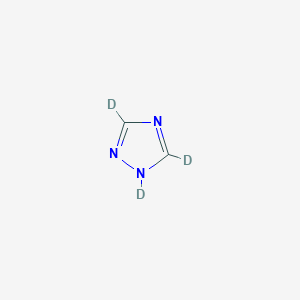
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)
